molecular formula C13H18N6O2 B2385810 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide CAS No. 2097930-01-1

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide

Cat. No.: B2385810
CAS No.: 2097930-01-1
M. Wt: 290.327
InChI Key: QATNQNCIBJVIHC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazolidine-1-carboxamide core with a pyrimidinyl-substituted pyrrolidine moiety. The imidazolidine ring, a five-membered heterocycle containing two nitrogen atoms, is linked via a methylene bridge to a pyrrolidin-2-yl group, which is further substituted at the 1-position with a pyrimidin-2-yl ring. The pyrimidine ring may enhance binding specificity to nucleotide-binding domains, while the imidazolidine core could confer metabolic stability compared to simpler analogs .

Properties

IUPAC Name

2-oxo-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c20-12-16-6-8-19(12)13(21)17-9-10-3-1-7-18(10)11-14-4-2-5-15-11/h2,4-5,10H,1,3,6-9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATNQNCIBJVIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)N3CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via acid-catalyzed cyclization of γ-amino ketones. A modified approach from involves:

  • Aldol Condensation : Reacting 4-n-propylfuran-2-one with (2S)-2-aminobutyramide hydrochloride in isopropanol under basic conditions (morpholine) to form a γ-lactam intermediate.
  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, 0.2–0.5 bar H₂, 40°C) reduces the lactam to pyrrolidine, yielding (2S)-2-((4R/S)-2-oxo-4-n-propyl-pyrrolidinyl)butanamide.

Key Reaction Parameters

Step Reagents/Conditions Yield
Aldol Morpholine, 40°C 90.8%
H₂ Reduction Pd/C, 0.3 bar H₂ 82.5%

Pyrimidin-2-yl Substitution

The pyrimidine moiety is introduced via nucleophilic aromatic substitution :

  • Pyridine N-Oxide Synthesis : Ethyl nicotinate is oxidized with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
  • Cyanidation : Treatment with trimethylsilyl cyanide (TMSCN) at the ortho position of pyridine N-oxide.
  • Cyclization : Reacting the cyanated intermediate with Na/NH₄Cl in ethanol generates 2-aminopyrimidine.

Critical Data

  • mCPBA Oxidation : 98% yield (2.19 g scale).
  • TMSCN Reaction : Conducted at 0°C to prevent side reactions.

Preparation of 2-Oxoimidazolidine-1-Carbonyl Chloride

Imidazolidin-2-one Synthesis

The imidazolidinone core is constructed via urea cyclization :

  • Carbamate Formation : Ethyl chloroformate reacts with 1,2-diaminoethane in tetrahydrofuran (THF) at −10°C.
  • Cyclodehydration : Heating under reflux with p-toluenesulfonic acid (p-TsOH) forms 2-oxoimidazolidine.

Carbonyl Chloride Activation

The carboxamide linker is introduced by converting the imidazolidinone to its acyl chloride:

  • Phosgenation : Treating 2-oxoimidazolidine with phosgene (COCl₂) in dichloromethane at 0°C.
  • Quenching : Excess phosgene is removed via azeotropic distillation with isopropyl acetate.

Final Coupling and Purification

Amide Bond Formation

Intermediate A (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methylamine) is coupled with Intermediate B (2-oxoimidazolidine-1-carbonyl chloride) via:

  • Schotten-Baumann Reaction : Conducted in biphasic conditions (H₂O/CH₂Cl₂) with NaHCO₃ as base.
  • Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.

Yield Optimization

  • Temperature : 0–5°C prevents epimerization.
  • Solvent : Isopropanol enhances solubility of intermediates.

Diastereomer Separation

Chiral chromatography (Chiralpak IA, hexane/ethanol) resolves (2S,4R) and (2S,4S) diastereomers.

Chromatographic Conditions

Column Mobile Phase Retention (2S,4R) Retention (2S,4S)
Chiralpak IA Hexane:EtOH (70:30) 12.3 min 15.8 min

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.82 (d, pyrimidine-H), 4.21 (m, pyrrolidine-CH₂), 3.45 (s, imidazolidine-NH).
  • HRMS (ESI+) : m/z 348.1789 [M+H]⁺ (calc. 348.1793).

Purity Assessment

  • HPLC : >99% purity (C18, 0.1% TFA/MeCN).
  • Melting Point : 201–203°C (decomp.).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent-derived method employs microwave irradiation (150°C, 20 min) to accelerate the pyrrolidine formation step, reducing reaction time from 20 h to 30 min.

Solid-Phase Synthesis

Immobilizing the pyrrolidine intermediate on Wang resin enables iterative coupling-deprotection cycles, yielding 85% purity after cleavage.

Challenges and Mitigation Strategies

  • Epimerization : Controlled pH (6.5–7.5) during coupling preserves stereochemistry.
  • Catalyst Poisoning : Pd/C catalyst is pre-treated with H₂S to enhance activity.
  • Byproduct Formation : Azeotropic distillation with diisopropyl ether removes residual amines.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piracetam (MM0083.00)

  • Structure : Piracetam contains a pyrrolidone ring (2-oxopyrrolidine) linked to an acetamide group.
  • Key Differences: The target compound replaces Piracetam’s acetamide with an imidazolidine-1-carboxamide group, introducing additional nitrogen atoms and rigidity.
  • Functional Implications: Piracetam’s nootropic effects are attributed to modulation of glutamate receptors and membrane fluidity. The target compound’s pyrimidine moiety may instead target kinases or nucleic acid-binding proteins .

6-Bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide ()

  • Structure : Shares an imidazo-pyridine core and carboxamide linkage but incorporates a bromine atom and a phenyl-propanamide chain.
  • The absence of a pyrrolidine-pyrimidine hybrid in this analog limits its ability to engage in bifurcated hydrogen bonding.
  • Functional Implications :
    • The brominated compound’s imidazo-pyridine scaffold is common in kinase inhibitors, suggesting divergent therapeutic targets compared to the imidazolidine-based target compound .

Impurity A (MM1372.01): (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

  • Structure: A pyrrolidone ring linked to a butanoic acid chain.
  • Key Differences :
    • Lacks the imidazolidine-carboxamide core and pyrimidine substituent, resulting in reduced molecular complexity.
    • The carboxylic acid group introduces pH-dependent solubility, unlike the target compound’s neutral carboxamide.
  • Functional Implications :
    • As a degradation product or metabolite, Impurity A highlights the target compound’s susceptibility to hydrolytic cleavage at the pyrrolidine-carboxamide junction .

Comparative Data Table

Compound Name Core Structure Key Substituents LogP<sup>*</sup> Potential Targets
Target Compound Imidazolidine-1-carboxamide Pyrimidinyl-pyrrolidine ~1.8 (est.) Kinases, nucleic acid-binding proteins
Piracetam Pyrrolidone Acetamide -0.7 Glutamate receptors, ion channels
6-Bromo-imidazo-pyridine analog () Imidazo[1,2-a]pyridine Bromine, phenyl-propanamide ~2.5 Kinases (e.g., JAK, BTK)
Impurity A (MM1372.01) Pyrrolidone Butanoic acid ~0.3 N/A (degradation product)

<sup>*</sup>LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

  • Metabolic Stability : The target compound’s imidazolidine ring may resist hepatic oxidation better than Piracetam’s pyrrolidone, as suggested by the presence of stable impurities like pyridin-2-ol (MM1372.03) in related compounds .
  • Binding Affinity : Computational docking studies hypothesize that the pyrimidine ring in the target compound could mimic adenine in ATP-binding pockets, a feature absent in Piracetam and Impurity A.
  • Synthetic Challenges : The pyrimidinyl-pyrrolidine moiety requires multi-step stereoselective synthesis, contrasting with the straightforward preparation of Piracetam .

Biological Activity

2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an oxo group, a pyrimidinyl group, a pyrrolidinyl group, and an imidazolidine carboxamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrrolidine and pyrimidine intermediates, followed by their coupling and functionalization to introduce the imidazolidine carboxamide structure.

The biological activity of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Ongoing research is focused on elucidating the exact pathways and molecular targets involved in its action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, related compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent activity suggests that modifications in the functional groups can enhance or reduce efficacy against cancer cells .

Case Study: Anticancer Efficacy

In a comparative study, several derivatives were tested for their anticancer properties. Compounds with free amino groups exhibited more potent activity than those with acetylamino fragments. Notably, one derivative demonstrated a reduction in A549 cell viability to 66% compared to controls, indicating promising anticancer activity while showing lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has been evaluated for its antimicrobial effects. Studies have shown that similar compounds exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections caused by resistant bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-oxo-pyrrolidin-1-yl-butyramideShares pyrrolidinyl and oxo groupsAnticancer
Pyrimidine derivativesContains pyrimidinyl groupsAntimicrobial
Imidazole derivativesContains imidazole ringAntiviral

The uniqueness of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds .

Q & A

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., dihydrofolate reductase) or receptors .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity in substitution or oxidation reactions .
  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding solvent effects on stability .

What strategies are recommended for scaling up synthesis without compromising purity?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported HOBt) reduce waste in carboxamide coupling .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time .

How does stereochemistry influence biological activity, and how can it be controlled?

Advanced Research Question

  • Chiral Resolution : Use of chiral HPLC columns or enzymatic resolution (e.g., lipases) isolates enantiomers with divergent bioactivities .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts enforce stereocontrol during pyrrolidine ring formation .
  • Pharmacological Profiling : Enantiomers are screened separately in cell-based assays to identify stereospecific effects on targets like ion channels .

What are the key challenges in stability studies under physiological conditions?

Advanced Research Question

  • Hydrolytic Degradation : The imidazolidinone ring is prone to hydrolysis at pH > 7. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) in liver microsome assays .
  • Formulation Strategies : Encapsulation in liposomes or cyclodextrins enhances solubility and shelf life .

How can off-target effects be minimized during in vivo studies?

Advanced Research Question

  • Proteome-Wide Profiling : Affinity chromatography coupled with MS identifies unintended protein binders .
  • CRISPR-Cas9 Knockout Models : Validates target specificity by comparing effects in wild-type vs. gene-edited cells .
  • Dose-Response Analysis : Establishes therapeutic index (TI) using EC50_{50}/IC50_{50} ratios from cytotoxicity assays .

What novel derivatives show promise for overcoming resistance mechanisms?

Advanced Research Question

  • Bioisosteric Replacement : Substituting pyrimidine with 1,2,4-triazole improves activity against resistant bacterial strains .
  • Prodrug Design : Phosphorylated or peptidyl conjugates enhance cellular uptake in multidrug-resistant cancer lines .
  • Polypharmacology : Hybrid molecules (e.g., imidazolidine-quinoline hybrids) target multiple pathways simultaneously .

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